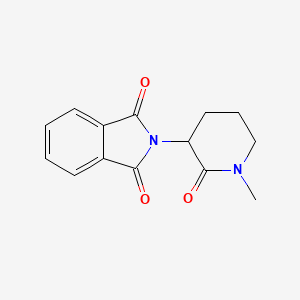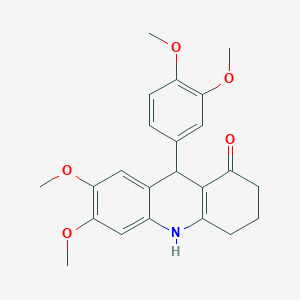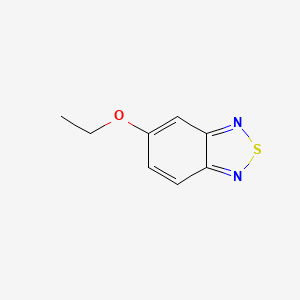
2-(1-Methyl-2-oxopiperidin-3-yl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-2-oxopiperidin-3-yl)isoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-2-oxopiperidin-3-yl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, green synthesis techniques have been developed, utilizing simple heating and solventless reactions to produce these compounds .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of transition-metal-catalyzed reactions and organocatalytic methods has also been explored to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Methyl-2-oxopiperidin-3-yl)isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include furfural, dimethylhydrazine, and maleimides. These reagents facilitate the synthesis of desired products under moderate to outstanding yields (41–97%) .
Major Products Formed: The major products formed from the reactions of this compound include various substituted isoindoline-1,3-diones, which exhibit diverse chemical reactivity and promising applications .
Aplicaciones Científicas De Investigación
In chemistry, it serves as a valuable intermediate for the synthesis of new drugs and bioactive molecules . In biology, it has shown potential as a ligand for dopamine receptors, suggesting applications in the treatment of neurological disorders such as Parkinson’s disease . In medicine, it has been explored for its antipsychotic and anti-Alzheimer’s properties . Additionally, in the industry, it is used in the production of herbicides, colorants, dyes, polymer additives, and photochromic materials .
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-2-oxopiperidin-3-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D3, which suggests its potential application as an antipsychotic agent . Additionally, it inhibits β-amyloid protein aggregation, indicating its capacity in the treatment of Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-(1-Methyl-2-oxopiperidin-3-yl)isoindole-1,3-dione include other isoindoline-1,3-dione derivatives such as 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione and 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione .
Uniqueness: What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This compound’s ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation highlights its potential as a therapeutic agent for neurological disorders .
Propiedades
Fórmula molecular |
C14H14N2O3 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
2-(1-methyl-2-oxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H14N2O3/c1-15-8-4-7-11(14(15)19)16-12(17)9-5-2-3-6-10(9)13(16)18/h2-3,5-6,11H,4,7-8H2,1H3 |
Clave InChI |
GAHOJARRTJDDDU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(C1=O)N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12489849.png)
![3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12489854.png)
![3-({[1,1'-Biphenyl]-4-ylmethyl}amino)adamantan-1-ol](/img/structure/B12489857.png)
![2-[4-(3-hydroxy-4-methoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12489858.png)

![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B12489865.png)
![Ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12489878.png)
![N-(4-{[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B12489884.png)
![(2E)-3-({2-[(2E)-3-carboxyprop-2-enamido]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B12489888.png)
![3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12489893.png)
![3-[(E)-biphenyl-2-yldiazenyl]-1H-indole](/img/structure/B12489903.png)


![Ethyl 5-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12489913.png)
